Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate
Overview
Description
Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.3 g/mol[_{{{CITATION{{{_1{PRODUCT SPECIFICATION tert-Butyl 4,5,7,8-tetrahydropyrazolo3,4-d ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyridine core structure. One common synthetic route includes the hydrogenation of a precursor compound on a 10% Pd/C catalyst at 100°C and 25 atm pressure. The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and the production of a high-quality final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including its effects on various cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds share a similar pyrazolopyridine core structure but differ in their substituents and functional groups.
Tert-butyl pyrazolopyridine derivatives: Other derivatives of pyrazolopyridines with different substituents and functional groups.
Uniqueness: Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of properties makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4,5,7,8-tetrahydro-1H-pyrazolo[3,4-d]azepine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-9-8-13-14-10(9)5-7-15/h8H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJISIGKHCIEAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723352 | |
Record name | tert-Butyl 4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928775-00-2 | |
Record name | tert-Butyl 4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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